1-Benzhydrylsulfonyl-2-methylbenzene
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Overview
Description
1-Benzhydrylsulfonyl-2-methylbenzene is an organic compound with the molecular formula C20H18O2S It is characterized by the presence of a benzhydryl group attached to a sulfonyl group, which is further connected to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylsulfonyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include nitration, sulfonation, and Friedel-Crafts alkylation reactions, each requiring specific reagents and conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylsulfonyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Benzhydrylsulfonyl-2-methylbenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzhydrylsulfonyl-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparison with Similar Compounds
- 1-Benzyl-2-methylbenzene
- 1-Benzhydrylsulfonylbenzene
- 2-Methylbenzenesulfonyl chloride
Comparison: 1-Benzhydrylsulfonyl-2-methylbenzene is unique due to the presence of both a benzhydryl and a sulfonyl group attached to a methyl-substituted benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
5433-77-2 |
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Molecular Formula |
C20H18O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-benzhydrylsulfonyl-2-methylbenzene |
InChI |
InChI=1S/C20H18O2S/c1-16-10-8-9-15-19(16)23(21,22)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20H,1H3 |
InChI Key |
YFXCMARVWFKTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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